

X-ray crystal structure analysis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethoxy)benzaldehyde

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A Comparative Crystallographic Analysis of Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the X-ray crystal structures of a 5-bromosalicylaldehyde-derived Schiff base and 2-bromo-5-fluorobenzaldehyde, offering insights into the influence of substituent groups on solid-state packing.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two distinct benzaldehyde derivatives: 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid, a Schiff base derived from a precursor closely related to the **5-Bromo-2-(trifluoromethoxy)benzaldehyde** series, and 2-bromo-5-fluorobenzaldehyde as a structural comparator. The objective is to delineate how different functional groups and their positions on the phenyl ring dictate the supramolecular architecture in the crystalline state. Such understanding is pivotal for rational drug design and the development of crystalline materials with desired physicochemical properties.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, facilitating a direct comparison of their solid-state structures.

Parameter	4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid	2-bromo-5-fluorobenzaldehyde[1]
Chemical Formula	C ₁₄ H ₁₀ BrNO ₃	C ₇ H ₄ BrFO
Formula Weight	320.15 g/mol	203.01 g/mol [1]
Crystal System	Monoclinic	Monoclinic[1]
Space Group	P2 ₁ /c	P2 ₁ /c[1]
a (Å)	28.5763 (8)	15.3593 (6)[1]
b (Å)	6.8690 (2)	3.8699 (2)[1]
c (Å)	6.1235 (2)	23.4189 (9)[1]
α (°)	90	90
β (°)	94.411 (3)	106.330 (1)[1]
γ (°)	90	90
Volume (Å ³)	1198.53 (6)	1335.51 (9)
Z	4	8[1]
Temperature (K)	293(2)	125[1]
Radiation type	Mo Kα	Mo Kα
Wavelength (Å)	0.71073	0.71073
Final R indices [I>2σ(I)]	R1 = 0.0485, wR2 = 0.1197	Not explicitly stated

Experimental Protocols

Synthesis and Crystallization

4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid: This Schiff base was synthesized by the condensation of 5-bromosalicylaldehyde and 4-aminobenzoic acid. A methanolic solution of 5-bromosalicylaldehyde (5 mmol in 25 mL) was added to a methanolic solution of 4-aminobenzoic acid (5 mmol in 15 mL) at room temperature. A yellow precipitate formed within

one minute, which was then isolated by filtration and washed with methanol. Single crystals suitable for X-ray diffraction were obtained by recrystallization from 1,4-dioxane.

2-bromo-5-fluorobenzaldehyde: This compound is commercially available and was purified by recrystallization from chloroform to obtain single crystals suitable for X-ray analysis.^[1]

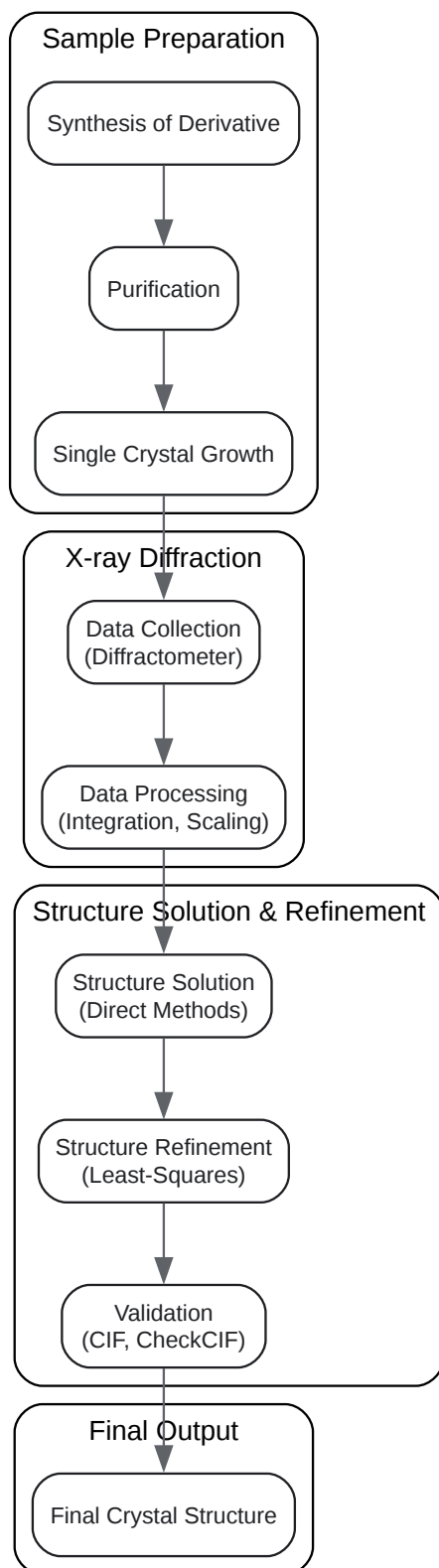
X-ray Data Collection and Structure Refinement

4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid: X-ray diffraction data were collected on an Xcalibur-S diffractometer using Mo-K α radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and refined isotropically.

2-bromo-5-fluorobenzaldehyde: Data collection was performed on a Bruker APEXII CCD area-detector diffractometer with Mo K α radiation at a temperature of 125 K.^[1] The structure was solved and refined using standard techniques. All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in calculated positions and refined using a riding model.^[1]

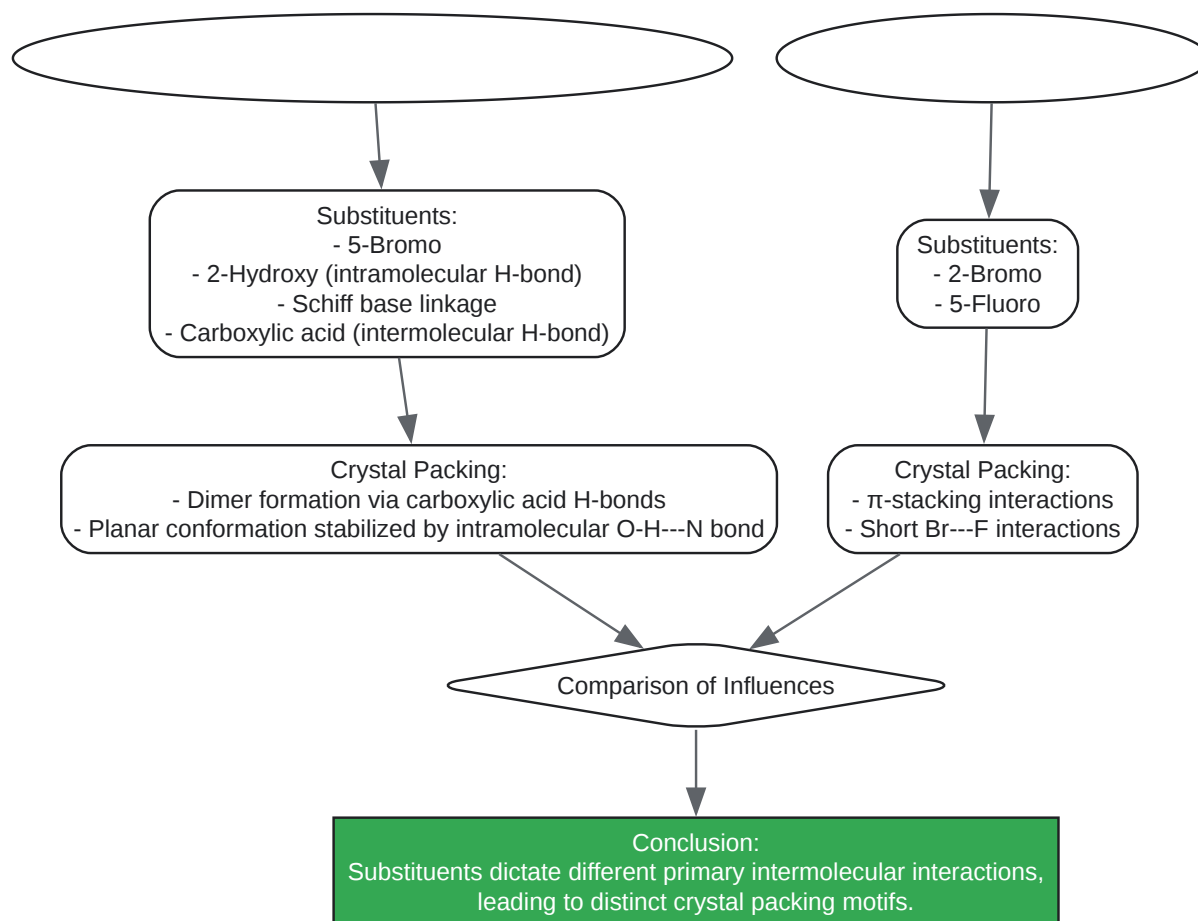
Visualizing the Workflow and Structural Comparison

The following diagrams illustrate the general experimental workflow for X-ray crystal structure analysis and a logical comparison of the structural features of the two title compounds.



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Caption: General experimental workflow for X-ray crystal structure analysis.



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Caption: Logical comparison of structural influences on crystal packing.

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References

- 1. researchgate.net [researchgate.net]
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